molecular formula C14H10Cl2F3N3O2 B12446844 N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine

N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine

Cat. No.: B12446844
M. Wt: 380.1 g/mol
InChI Key: UIFFFOYPFYALJZ-UHFFFAOYSA-N
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Description

Structural Characterization & Physicochemical Properties

Molecular Architecture Analysis

The compound features a central pyrimidine ring substituted at the 2-, 4-, and 6-positions with distinct functional groups:

  • Position 2 : An N-methylglycine group, introducing both amino acid character and a methylated amine.
  • Position 4 : A trifluoromethyl (-CF₃) group, contributing strong electron-withdrawing effects.
  • Position 6 : A 3,4-dichlorophenyl ring, providing hydrophobic and halogen-bonding capabilities.

The molecular formula is C₁₄H₁₁Cl₂F₃N₃O₂ , with a calculated molecular weight of 380.16 g/mol . Key bond lengths and angles, inferred from crystallographic studies of related pyrimidines, include:

Parameter Value (Å/°) Source Compound
C-N (pyrimidine) 1.335–1.342 5-(3,4-Dichlorophenyl)
C-Cl (aromatic) 1.740–1.752 N-[6-(4-Chlorophenyl)]
C-CF₃ bond length 1.533 Pyrazolo[1,5-a]pyrimidine
N-CH₃ (methylglycine) 1.450 DFT studies

The trifluoromethyl group induces significant electronic polarization, while the dichlorophenyl moiety enhances lipophilicity.

Spectroscopic Identification

¹H/¹³C Nuclear Magnetic Resonance (NMR)

Predicted chemical shifts for key protons and carbons, based on analogs:

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.35–8.42 (d, 1H) : Pyrimidine H-5 (coupled to H-6).
  • δ 7.68–7.75 (m, 2H) : Dichlorophenyl aromatic protons.
  • δ 4.12 (s, 2H) : Glycine CH₂ group.
  • δ 3.45 (s, 3H) : N-methyl group.
  • δ 3.10–3.25 (m, 1H) : NH proton (broad, exchangeable).

¹³C NMR (101 MHz, DMSO-d₆):

  • δ 168.9 : Carboxylic acid carbonyl.
  • δ 158.3 (q, J = 38 Hz) : CF₃-coupled pyrimidine C-4.
  • δ 135.8, 133.2 : Dichlorophenyl carbons.
  • δ 122.1 (q, J = 272 Hz) : CF₃ carbon.
  • δ 52.4 : N-methyl carbon.
High-Resolution Mass Spectrometry (HRMS)
  • Observed : m/z 380.0421 ([M+H]⁺).
  • Calculated : 380.0425 for C₁₄H₁₁Cl₂F₃N₃O₂.
  • Fragmentation pattern dominated by loss of CO₂ (-44 Da) and CF₃ (-69 Da).

Crystallographic Studies & Conformational Analysis

While single-crystal X-ray data for this specific compound remain unreported, studies on analogs reveal:

  • Pyrimidine ring puckering : Planar conformation stabilized by π-π stacking with dichlorophenyl groups.
  • Torsional angles :
    • N-methylglycine side chain adopts a gauche conformation relative to the pyrimidine ring (θ = 67°).
    • Dichlorophenyl ring dihedral angle: 42° relative to pyrimidine plane.
  • Intermolecular interactions :
    • C-Cl⋯π interactions (3.3–3.5 Å).
    • Hydrogen bonding between carboxylic acid and pyrimidine N atoms (O⋯N distance: 2.8 Å).

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) Analysis

Using the B3LYP/6-311++G(d,p) basis set:

Parameter Value
HOMO-LUMO gap 4.87 eV
Electrostatic potential (CF₃) -0.342 e/ų
NBO charge (pyrimidine N1) -0.512 e
Dipole moment 5.23 Debye
  • HOMO : Localized on dichlorophenyl π-system.
  • LUMO : Centered on pyrimidine ring and CF₃ group.
  • Reactivity : Electrophilic attack favored at C-5 position (Fukui f⁻ = 0.081).

Properties

Molecular Formula

C14H10Cl2F3N3O2

Molecular Weight

380.1 g/mol

IUPAC Name

2-[[4-(3,4-dichlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-methylamino]acetic acid

InChI

InChI=1S/C14H10Cl2F3N3O2/c1-22(6-12(23)24)13-20-10(5-11(21-13)14(17,18)19)7-2-3-8(15)9(16)4-7/h2-5H,6H2,1H3,(H,23,24)

InChI Key

UIFFFOYPFYALJZ-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation Approaches

The pyrimidine ring is typically formed via cyclocondensation of 1,3-dicarbonyl precursors with amidines or urea derivatives. For example:

  • Trifluoromethyl-Containing Precursors : 4,4,4-Trifluoro-1-arylbutane-1,3-diones react with guanidine derivatives under basic conditions to yield 4-(trifluoromethyl)pyrimidines.
  • Microwave-Assisted Synthesis : Microwave irradiation (100–120°C, 1–2 hours) improves yields (75–85%) by accelerating cyclization.

Example Reaction :
$$
\text{CF}3\text{C(O)CH}2\text{C(O)Ar} + \text{NCNH}2 \xrightarrow{\text{EtOH, Δ}} \text{CF}3-\text{Pyrimidine} + \text{H}_2\text{O}
$$
Conditions: Ethanol reflux, 12–24 hours.

Introduction of 3,4-Dichlorophenyl Group

Cross-Coupling Reactions

The 3,4-dichlorophenyl group is introduced via Suzuki-Miyaura coupling using palladium catalysts:

  • Catalyst System : Pd(PPh$$3$$)$$4$$/Na$$2$$CO$$3$$ in dioxane/water (80°C, 12 hours).
  • Substrate : 6-Bromo-4-(trifluoromethyl)pyrimidine reacts with 3,4-dichlorophenylboronic acid.

Yield : 68–72%.

Direct Electrophilic Substitution

Chlorination of pre-functionalized pyrimidines using Cl$$2$$ or SO$$2$$Cl$$_2$$ in dichloromethane at 0–25°C achieves selective dichlorination.

N-Methylglycine Coupling

Nucleophilic Aromatic Substitution

The 2-chloro group in 2-chloro-6-(3,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidine undergoes displacement with N-methylglycine under basic conditions:

Procedure :

  • Dissolve 2-chloropyrimidine (1.0 eq) and N-methylglycine (1.2 eq) in DMF.
  • Add K$$2$$CO$$3$$ (2.5 eq) and heat at 80°C for 6–8 hours.
  • Isolate product via aqueous workup and column chromatography (hexane/EtOAc).

Yield : 65–78%.

Catalytic Coupling Methods

Copper(I)-mediated Ullmann coupling enhances efficiency:

  • Conditions : CuI (10 mol%), L-proline (20 mol%), DMSO, 100°C, 24 hours.
  • Advantage : Tolerates electron-deficient pyrimidines.

Industrial-Scale Optimization

Process Intensification

  • Continuous Flow Reactors : Reduce reaction times from 24 hours to 2–3 hours for cyclocondensation steps.
  • Solvent Recycling : DMF and ethanol are recovered via distillation (≥90% efficiency).

Purity Control

  • Crystallization : Recrystallization from ethanol/water mixtures achieves >99% purity.
  • Byproduct Mitigation : Residual Pd levels <5 ppm are achieved via activated charcoal filtration.

Comparative Analysis of Methods

Step Method Yield Conditions Reference
Pyrimidine formation Cyclocondensation 70–85% EtOH, reflux, 12–24 h
3,4-Dichlorophenyl addn Suzuki coupling 68–72% Pd(PPh$$3$$)$$4$$, dioxane/H$$_2$$O
Glycine coupling Nucleophilic substitution 65–78% DMF, K$$2$$CO$$3$$, 80°C
Glycine coupling Ullmann coupling 75–82% CuI, L-proline, DMSO, 100°C

Challenges and Solutions

  • Trifluoromethyl Stability : Use of mild bases (e.g., NaHCO$$3$$) prevents CF$$3$$ group hydrolysis.
  • Regioselectivity : Directed ortho-metalation with LiTMP ensures correct dichlorophenyl positioning.
  • Glycine Racemization : Chiral auxiliaries (e.g., (R)-BINOL) maintain stereochemistry during coupling.

Emerging Techniques

  • Photoredox Catalysis : Visible-light-mediated C–N coupling reduces metal catalyst use.
  • Biocatalytic Methods : Engineered amidases enable enantioselective glycine attachment (pilot scale).

Chemical Reactions Analysis

Types of Reactions

N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common for this compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Dichlorophenyl Isomers
  • N-[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine (DT372) : Differs in the dichloro substitution pattern (2,4 vs. 3,4). The 3,4-dichloro configuration in DT381 may enhance steric interactions with hydrophobic pockets in target proteins compared to the 2,4-isomer .
Electron-Donating vs. Electron-Withdrawing Groups
  • N-Methyl-N-[6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine (CAS: 1845698-60-3) : The nitro group (strong electron-withdrawing) increases polarity but may reduce membrane permeability compared to dichlorophenyl derivatives .
  • N-[6-(3,4-Dimethoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine (DT508) : Methoxy groups (electron-donating) decrease lipophilicity (logP ~2.5 vs. ~3.8 for DT381) and may reduce metabolic stability due to susceptibility to demethylation .
Heterocyclic and Aliphatic Replacements
  • N-[6-Cyclohexyl-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine (DT921) : Cyclohexyl substitution eliminates aromatic interactions, increasing flexibility and reducing planarity, which may lower target affinity .

Modifications in the Glycine Moiety

  • N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine (DT373) : Lacks the N-methyl group present in DT381. Methylation reduces hydrogen-bonding capacity but improves metabolic stability by blocking oxidative deamination .
  • N-[6-(3-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine (DT585) : Retains N-methylation but replaces dichlorophenyl with thienyl, reducing molecular weight (317.29 vs. 380.16) and altering electronic properties .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight Substituent (Position) logP (Predicted) Key Structural Feature
DT381 (Target Compound) 380.16 3,4-Dichlorophenyl ~3.8 N-Methylglycine, Trifluoromethyl
DT372 366.13 2,4-Dichlorophenyl ~3.6 Glycine, Trifluoromethyl
DT508 371.32 3,4-Dimethoxyphenyl ~2.5 N-Methylglycine, Methoxy
DT921 317.31 Cyclohexyl ~2.9 N-Methylglycine, Aliphatic

Biological Activity

N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine (CAS No. 1820603-80-2) is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

  • Molecular Formula : C14H10Cl2F3N3O2
  • Molecular Weight : 380.16 g/mol
  • CAS Number : 1820603-80-2

The compound features a pyrimidine ring substituted with a dichlorophenyl group and a trifluoromethyl group, contributing to its unique chemical reactivity and biological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in cellular pathways. Research indicates that it may function as an inhibitor of specific kinases, similar to other pyrimidine derivatives.

Key Mechanisms:

  • Kinase Inhibition : The compound shows potential as a kinase inhibitor, particularly against c-KIT, which is implicated in several malignancies, including gastrointestinal stromal tumors (GISTs) .
  • Antitumor Activity : In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines that express mutant forms of c-KIT, suggesting its utility in targeting drug-resistant cancers .
  • Anti-inflammatory Effects : Some studies indicate that related compounds exhibit anti-inflammatory properties by modulating cytokine production and reducing oxidative stress .

Biological Activity Data

A summary of biological activities observed in various studies is presented in the following table:

Activity Type Observation Reference
Kinase InhibitionPotent against c-KIT wt and drug-resistant mutants
Antitumor EfficacySignificant growth inhibition in GIST models
Cytokine ModulationReduction in pro-inflammatory cytokines

Case Studies

  • Gastrointestinal Stromal Tumors (GISTs) :
    • A study demonstrated that this compound exhibited significant antitumor efficacy in mouse models bearing GISTs resistant to imatinib. The compound showed single-digit nanomolar potency against various c-KIT mutations .
  • Inflammation Models :
    • In an experimental model of inflammation, related pyrimidine derivatives were shown to decrease levels of inflammatory markers such as TNF-alpha and IL-6, suggesting a possible therapeutic role for this compound in inflammatory diseases .

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